molecular formula C12H14O B8380387 4-Allyl-3,5-dimethyl-benzaldehyde

4-Allyl-3,5-dimethyl-benzaldehyde

Cat. No. B8380387
M. Wt: 174.24 g/mol
InChI Key: RAHDPCQINNHHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07951794B2

Procedure details

To a solution of trifluoromethanesulfonic acid 4-formyl-2,6-dimethyl-phenyl ester (3.13 g, 11.1 mmol), bis(triphenylphosphine)palladium dichloride (682 mg, 0.972 mmol), triphenylphosphine (1.76 g, 6.7 mmol), LiCl (3.98 g, 93.8 mmol) and a trace of 2,6-di-tert.-butyl-4-methylphenol in DMF (30 mL), allyltributylstannane (2 mL) is added. The mixture is heated to 120° C. and stirred for 2 h before another portion of allyltributylstannane (2 mL) is added. Stirring is continued at 120° C. for 1 h. The mixture is cooled to rt, diluted with water (100 mL) and extracted with EA. The organic extract is washed with 1.5 M aq. HCl (2×100 mL), dried over MgSO4, and the solvent is evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 20:1 to give 4-allyl-3,5-dimethyl-benzaldehyde (1.34 g) as a colourless liquid; 1H NMR (CDCl3: δ 9.92 (s, 1H), 7.53 (s, 2H), 5.96-5.80 (m, 1H), 5.06-5.00 (m, 1H), 4.87-4.78 (m, 1H), 3.48-3.40 (m, 2H), 2.38 (s, 6H).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
682 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7]([CH3:9])[C:6](OS(C(F)(F)F)(=O)=O)=[C:5]([CH3:18])[CH:4]=1)=[O:2].[C:19]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:24]=CC=C[CH:20]=1.[Li+].[Cl-].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>CN(C=O)C.C([Sn](CCCC)(CCCC)CCCC)C=C.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:24]([C:6]1[C:7]([CH3:9])=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][C:5]=1[CH3:18])[CH:19]=[CH2:20] |f:2.3,^1:80,99|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C
Name
Quantity
1.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.98 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
682 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with 1.5 M aq. HCl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 20:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C=O)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 114.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.